ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate
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Description
Ethyl 3-formyl-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 18450-27-6 . It has a molecular weight of 217.22 . It is a solid substance and forms a hydrogen-bonded dimer .
Synthesis Analysis
Various aplysinopsin and β-carboline thiohydantoin analogues were prepared starting from ethyl 3-formyl-1H-indole-2-carboxylate by condensation with the active methylene group of 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives .Molecular Structure Analysis
The InChI code for ethyl 3-formyl-1H-indole-2-carboxylate is1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3
. The compound forms a hydrogen-bonded dimer, with hydrogen bonding occurring between N atoms of the indole ring and the keto oxygen atoms . Chemical Reactions Analysis
The compound has been used in the synthesis of various aplysinopsin and β-carboline thiohydantoin analogues . The reaction involves condensation with the active methylene group of 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives .Physical And Chemical Properties Analysis
Ethyl 3-formyl-1H-indole-2-carboxylate is a solid substance . It has a melting point range of 186 - 188 degrees Celsius .Safety and Hazards
Future Directions
The compound has been used in the synthesis of various aplysinopsin and β-carboline thiohydantoin analogues . These analogues have shown significant biological activities, causing an increased interest in aplysinopsin-type alkaloids . This suggests potential future directions in the exploration of these alkaloids for various applications.
properties
IUPAC Name |
ethyl 1-ethyl-3-formylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15-12-8-6-5-7-10(12)11(9-16)13(15)14(17)18-4-2/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSLNOZESEFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C(=O)OCC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331541 |
Source
|
Record name | ethyl 1-ethyl-3-formylindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812188 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
78358-17-5 |
Source
|
Record name | ethyl 1-ethyl-3-formylindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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